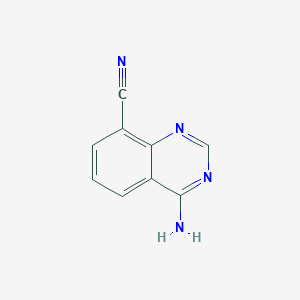

4-Aminoquinazoline-8-carbonitrile

Description

Propriétés

IUPAC Name |

4-aminoquinazoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZYVZZEECYURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=NC=N2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminoquinazoline 8 Carbonitrile and Analogues

Established Synthetic Pathways for 4-Aminoquinazolines

Traditional methods for constructing the 4-aminoquinazoline skeleton rely on foundational organic reactions, including nucleophilic substitution, cyclocondensation, and direct amination. These routes provide the groundwork for more complex syntheses.

A prevalent and straightforward method for the synthesis of 4-aminoquinazolines involves the nucleophilic aromatic substitution (SNAr) of a halogen atom at the C4-position of the quinazoline (B50416) ring. The most common precursor for this reaction is 4-chloroquinazoline (B184009), which can be readily prepared from the corresponding quinazolin-4-one. nih.gov The chlorine atom at the 4-position is activated towards nucleophilic attack by the ring nitrogen atoms, facilitating its displacement by an amino group.

The reaction typically involves treating the 4-chloroquinazoline derivative with an amine. Electron-rich amines react readily to provide 4-aminoquinazolines in moderate to good yields under relatively mild conditions. nih.gov For instance, the reaction of 4-chloroquinazoline with various aryl amines in a solvent like 2-propanol can yield a range of N-substituted-4-aminoquinazolines. While classical methods may require prolonged heating under reflux, this transformation serves as a fundamental approach to this class of compounds. nih.gov This strategy is a key method for preparing a wide array of 4-aminoquinazoline derivatives. researchgate.net

Cyclocondensation reactions provide a direct route to the quinazoline ring system from acyclic or simpler cyclic precursors. A key strategy for the synthesis of 4-amino-8-cyanoquinazolines involves the cyclization of 2-aminobenzene-1,3-dicarbonitrile derivatives. semanticscholar.org

In a specific and effective method, various 2-aminobenzene-1,3-dicarbonitriles, which can be synthesized from the reaction of propanedinitrile with carbonyl compounds, are treated with formamide (B127407). semanticscholar.org Heating these precursors in formamide leads to a cyclization reaction where the formamide molecule provides the C2-atom and the N3-atom of the quinazoline ring, while the amino group at C4 is formed from the existing amino group of the starting material. This process yields the corresponding 4-amino-8-cyanoquinazoline directly. The reaction of the same dicyano precursors with guanidine (B92328) instead of formamide results in the formation of 8-cyano-2,4-diaminoquinazolines. semanticscholar.org

The direction of the ring closure is influenced by steric factors. For instance, in substrates with bulky substituents, the cyclization tends to occur on the less sterically hindered cyano group. semanticscholar.org

Table 1: Synthesis of 4-Amino-8-cyanoquinazolines via Cyclocondensation

| Starting Material (2-Aminobenzene-1,3-dicarbonitrile) | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-amino-4,6-dimethylbenzene-1,3-dicarbonitrile | Formamide | 4-amino-5,7-dimethylquinazoline-8-carbonitrile | 70 | semanticscholar.org |

| 2-amino-4-methyl-6-phenylbenzene-1,3-dicarbonitrile | Formamide | 4-amino-7-methyl-5-phenylquinazoline-8-carbonitrile | 72 | semanticscholar.org |

| 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile | Formamide | 4-amino-5,7-diphenylquinazoline-8-carbonitrile | 65 | semanticscholar.org |

| 2-amino-4,6-dimethylbenzene-1,3-dicarbonitrile | Guanidine | 2,4-diamino-5,7-dimethylquinazoline-8-carbonitrile | 80 | semanticscholar.org |

| 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile | Guanidine | 2,4-diamino-5,7-diphenylquinazoline-8-carbonitrile | 45 | semanticscholar.org |

Direct amination strategies offer a more atom-economical approach by forming a C-N bond directly on the quinazoline core, often through C-H activation, thereby avoiding the need for pre-functionalized halogenated precursors. researchgate.net One such method involves the direct amination of quinazolin-4(3H)-ones. For example, using N,N-dimethylformamide (DMF) as both a nitrogen source and a solvent, quinazolin-4(3H)-ones can be converted to 4-(dimethylamino)quinazolines. This transformation is mediated by 4-toluenesulfonyl chloride (TsCl) which activates the C4-OH group for nucleophilic attack. nih.gov

While this demonstrates the feasibility of direct amination at the 4-position, specific applications for the synthesis of 4-amino-8-cyanoquinazoline via direct C-H amination of an 8-cyanoquinazoline precursor are less commonly detailed and represent a developing area of interest. researchgate.net

Advanced Synthetic Approaches for 4-Aminoquinazoline-8-carbonitrile Structures

To overcome the limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed. These include microwave-assisted synthesis and metal-catalyzed coupling reactions, which offer improved efficiency, speed, and yields.

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating a wide range of reactions. frontiersin.org The synthesis of 4-aminoquinazolines is no exception, with microwave-assisted protocols offering substantial improvements over conventional heating methods. nih.govrsc.org

For instance, the nucleophilic substitution reaction of 4-chloroquinazoline with amines can be completed in minutes under microwave irradiation, compared to the hours required for traditional refluxing. nih.gov A study demonstrated the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and various amines in 2-propanol. The microwave-assisted method required only 20 minutes of irradiation, whereas the classical approach needed 12 hours of reflux. nih.gov Similarly, one-pot multicomponent reactions to form 4-aminoquinazolines, for example from 2-aminobenzonitrile (B23959), orthoesters, and ammonium (B1175870) acetate, can be achieved rapidly and in good yields under solvent-free microwave conditions. rsc.org These green chemistry approaches are noted for their efficiency, simple work-up, and reduced environmental impact. sci-hub.cat This technology could foreseeably be applied to the synthesis of this compound, potentially enhancing the speed and efficiency of both the cyclocondensation and nucleophilic substitution routes. semanticscholar.orgorganic-chemistry.org

Table 2: Comparison of Classical vs. Microwave-Assisted Synthesis of 4-Aminoquinazolines

| Reaction Type | Method | Reaction Time | Reference |

|---|---|---|---|

| Nucleophilic Substitution (4-chloroquinazoline + amine) | Classical Heating | 12 hours | nih.gov |

| Microwave Irradiation | 20 minutes | nih.gov | |

| Multicomponent Reaction (2-aminobenzonitrile + orthoester + AcONH₄) | Classical Heating | Prolonged | rsc.org |

| Microwave Irradiation | 2-6 minutes | rsc.org |

Transition-metal catalysis, particularly with copper, provides efficient and practical pathways for the synthesis of 4-aminoquinazolines. researchgate.net These methods often proceed under milder conditions than traditional approaches and tolerate a broader range of functional groups.

An effective copper-catalyzed method involves the reaction of substituted 2-bromobenzonitriles with amidines or guanidine. researchgate.net Using a catalytic system of copper(I) iodide (CuI) with a ligand such as N,N'-dimethylethylenediamine (DMEDA) and a base like potassium carbonate (K₂CO₃), this reaction proceeds smoothly to afford 4-aminoquinazolines in good yields. The proposed mechanism involves an initial Ullmann-type coupling of the amidine with the 2-bromobenzonitrile (B47965), followed by an intramolecular nucleophilic attack of an amino group onto the ortho-cyano group to form the quinazoline ring. researchgate.net This strategy is advantageous due to its simplicity and the use of readily available starting materials. The presence of electron-deficient groups, such as a nitrile group, on the 2-bromobenzonitrile can lead to higher reaction rates. researchgate.net

Another powerful copper-catalyzed, one-pot, three-component reaction utilizes 2-iodo- or 2-bromobenzimidamides, various aldehydes, and sodium azide (B81097) to produce 4-aminoquinazolines. nih.gov This process, catalyzed by copper(I) bromide (CuBr) and L-proline, involves a cascade of reactions including SNAr substitution, reduction, cyclization, and oxidation to furnish the final products in good yields. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Chloroquinazoline |

| Quinazolin-4-one |

| 2-Propanol |

| 2-Aminobenzene-1,3-dicarbonitrile |

| Propanedinitrile |

| Formamide |

| Guanidine |

| 4-Amino-5,7-dimethylquinazoline-8-carbonitrile |

| 2-Amino-4,6-dimethylbenzene-1,3-dicarbonitrile |

| 4-Amino-7-methyl-5-phenylquinazoline-8-carbonitrile |

| 2-Amino-4-methyl-6-phenylbenzene-1,3-dicarbonitrile |

| 4-Amino-5,7-diphenylquinazoline-8-carbonitrile |

| 2-Amino-4,6-diphenylbenzene-1,3-dicarbonitrile |

| 2,4-Diamino-5,7-dimethylquinazoline-8-carbonitrile |

| 2,4-Diamino-5,7-diphenylquinazoline-8-carbonitrile |

| N,N-Dimethylformamide (DMF) |

| 4-Toluenesulfonyl chloride (TsCl) |

| 2-Aminobenzonitrile |

| Ammonium acetate |

| 2-Bromobenzonitrile |

| Copper(I) iodide (CuI) |

| N,N'-Dimethylethylenediamine (DMEDA) |

| Potassium carbonate (K₂CO₃) |

| 2-Iodobenzimidamide |

| 2-Bromobenzimidamide |

| Sodium azide |

| Copper(I) bromide (CuBr) |

| L-proline |

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of 4-aminoquinazoline analogues aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. mdpi.com Key strategies include the use of sustainable catalysts, alternative energy sources like microwave irradiation, and environmentally benign solvents.

Microwave-assisted synthesis has emerged as a prominent green technique, offering significantly reduced reaction times and improved yields for 4-aminoquinazoline derivatives. mdpi.comresearchgate.net This method often proceeds without a solvent, further adhering to green chemistry principles by reducing volatile organic compound (VOC) emissions. mdpi.com For instance, a one-pot synthesis of 4-aminoquinazolines has been successfully developed using microwave irradiation, highlighting its efficiency and environmental friendliness. researchgate.net

Metal-free reaction conditions represent another cornerstone of green synthetic strategies. A four-component procedure for preparing substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium iodide has been developed under metal-free conditions, directly functionalizing the C-H bond ortho to the amino group in anilines. rsc.org The use of earth-abundant and non-toxic metal catalysts, such as manganese, also contributes to more sustainable protocols. A well-defined manganese pincer complex has been used to catalyze the dehydrogenative annulation of 2-aminobenzyl alcohol with nitriles, providing a sustainable route to quinazolines with high atom economy. acs.org

The choice of solvent is critical in green synthesis. Water and other sustainable solvents like anisole (B1667542) have been employed successfully. rsc.orgorganic-chemistry.org For example, a ruthenium(II) complex has been used for the tandem synthesis of quinazolinone derivatives from 2-aminobenzonitriles in an alcohol-water system. rsc.org Additionally, reusable catalysts, such as Dawson heteropolyacid, have been utilized for the one-pot synthesis of 4-aminoquinazolines, offering an eco-friendly and practical alternative. researchgate.net

| Green Chemistry Approach | Description | Key Features | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, often solvent-free. | mdpi.comresearchgate.net |

| Metal-Free Synthesis | Reactions proceed without transition metal catalysts. | Avoids toxic and expensive metals, simplifies purification. | rsc.org |

| Sustainable Catalysis | Employment of earth-abundant metals (e.g., Mn, Fe) or reusable catalysts. | Lower toxicity, cost-effective, reduced environmental impact. | researchgate.netacs.orgnih.gov |

| Benign Solvents | Utilization of water, ethanol, or other sustainable solvents. | Reduces use of hazardous volatile organic compounds (VOCs). | rsc.orgorganic-chemistry.org |

| One-Pot/Tandem Reactions | Multiple reaction steps are performed in a single reactor. | Increases efficiency, reduces waste from intermediate purification. | rsc.orgnih.govnih.gov |

Precursor Chemistry and Intermediate Transformations in 4-Aminoquinazoline Synthesis

The synthesis of the 4-aminoquinazoline core relies on the strategic transformation of carefully selected precursors through key intermediates. 2-Aminobenzonitrile is a versatile and common starting material for these synthetic routes. rsc.orgscielo.brchemicalbook.com

One widely reported pathway involves the reaction of 2-aminobenzonitrile with dimethylformamide-dimethylacetal (DMF-DMA) to produce a crucial N,N-dimethylformamidine intermediate. scielo.br This intermediate is then reacted with various amines to yield the target 4-aminoquinazoline derivatives. scielo.br A similar approach involves refluxing 2-amino-5-nitrobenzonitrile (B98050) with triethyl orthoformate to form a formimidate derivative, which subsequently undergoes cyclization with anilines in acetic acid to form the quinazoline nucleus. nih.gov

Another significant strategy involves the initial formation of a quinazolin-4(3H)-one intermediate. These intermediates can be synthesized from precursors like 2-aminobenzamides or isatoic anhydride. organic-chemistry.orgnih.gov The quinazolin-4(3H)-ones are then converted to 4-aminoquinazolines. This transformation often involves a chlorination step using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to form a 4-chloroquinazoline intermediate, followed by nucleophilic substitution with an appropriate amine. researchgate.net To avoid harsh chlorinating agents, greener methods using hexamethyldisilazane (B44280) (HMDS) to mediate the reaction of quinazolin-4(3H)-ones with amines have been developed, proceeding via tandem silylation and substitution in a single pot. scielo.brresearchgate.net

Copper-catalyzed methods often start with 2-bromobenzonitriles, which react with amidines or guanidine to form 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives, respectively. organic-chemistry.org This process is believed to proceed through an Ullmann-type coupling followed by intramolecular cyclization. organic-chemistry.org

| Precursor | Reagent(s) | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitrile | DMF-DMA, Arylamines | N'- (2-cyanoaryl)formamidine | 4-Aminoquinazolines | scielo.br |

| 2-Amino-5-nitrobenzonitrile | Triethyl orthoformate, Anilines | Formimidate derivative | 4-Anilinoquinazolines | nih.gov |

| 2-Aminobenzamide | Aldehydes, Oxidants | Quinazolin-4(3H)-one | 4-Aminoquinazolines (via 4-chloroquinazoline) | organic-chemistry.org |

| Isatoic Anhydride | Amidoximes | Quinazolin-4(3H)-one | 2-Substituted quinazolin-4(3H)-ones | nih.gov |

| 2-Bromobenzonitrile | Amidines/Guanidine, CuI | Ullmann coupling adduct | 4-Aminoquinazolines / 2,4-Diaminoquinazolines | organic-chemistry.org |

Mechanistic Elucidation of 4-Aminoquinazoline Formation Pathways

Understanding the mechanistic pathways is fundamental to optimizing reaction conditions and designing novel synthetic routes for 4-aminoquinazolines. Several distinct mechanisms have been proposed based on the chosen precursors and catalysts.

A prominent pathway for the formation of 4-aminoquinazolines from 2-aminobenzonitrile-derived formamidine (B1211174) intermediates is the Dimroth rearrangement. scielo.br In this mechanism, the initial formamidine intermediate reacts with an amine (e.g., an aniline). This is followed by an intermolecular reaction leading to a new intermediate, which undergoes ring closure and subsequent dehydration to yield the final 4-aminoquinazoline structure. scielo.br

In metal-catalyzed syntheses, particularly those employing copper, the proposed mechanism often begins with an Ullmann-type coupling. organic-chemistry.org For instance, in the reaction of 2-bromobenzonitriles with amidines, the copper catalyst facilitates the N-arylation of the amidine with the 2-bromobenzonitrile. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the amidine moiety onto the cyano group, leading to the cyclized quinazoline ring after tautomerization. researchgate.netorganic-chemistry.org

Oxidative cyclization represents another important mechanistic route. nih.govbeilstein-journals.org These reactions can be initiated by various oxidants. For example, the reaction of 2-(3-butenyl)quinazolin-4(3H)-ones can be initiated by phenyliodine(III) bis(trifluoroacetate) (PIFA) to undergo a 5-exo-trig cyclization. beilstein-journals.org In other systems, transition metals like copper or cobalt can catalyze tandem reactions involving amination, condensation, and subsequent intramolecular cyclization and aromatization to furnish the quinazoline derivative. nih.gov Ruthenium-catalyzed tandem cyclization of 2-nitrobenzonitrile (B147312) with alcohols proceeds without an external oxidant or reductant, suggesting a mechanism involving metal-ligand cooperation. rsc.orgrsc.org

| Mechanistic Pathway | Key Precursors | Catalyst/Reagent | Description of Key Steps | Reference |

|---|---|---|---|---|

| Dimroth Rearrangement | 2-Aminobenzonitrile, Amines | DMF-DMA | Formation of a formamidine intermediate, followed by ring-opening, rotation, and re-cyclization. | scielo.br |

| Ullmann Coupling / Intramolecular Cyclization | 2-Halobenzonitriles, Amidines | Copper(I) salts | Initial Cu-catalyzed N-arylation of the amidine, followed by intramolecular nucleophilic attack on the nitrile group. | organic-chemistry.org |

| Oxidative Cyclization | 2-Aminobenzophenones, Benzylamines | TBHP/DDQ or ZIF-67 | Condensation followed by an oxidant-induced intramolecular cyclization and aromatization. | nih.gov |

| Reductive Cyclization | Methyl N-Cyano-2-nitrobenzimidates | - | Cascade reductive cyclization to form 2,4-diaminoquinazolines. | researchgate.net |

| PIFA-Initiated Oxidative Cyclization | 2-(3-butenyl)quinazolin-4(3H)-ones | PIFA | Regioselective 5-exo-trig cyclization to form fused pyrroloquinazolinones. | beilstein-journals.org |

Chemical Reactivity and Derivatization of 4 Aminoquinazoline 8 Carbonitrile

Functionalization Strategies at the Quinazoline (B50416) Nucleus

The quinazoline ring system itself is amenable to various functionalization strategies, although the primary focus of many studies is on modifications at the exocyclic amino group. Nevertheless, substitutions on the benzene (B151609) portion of the quinazoline ring can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. Synthetic strategies often involve building the quinazoline scaffold from appropriately substituted anthranilonitriles. For instance, the reaction of 2-amino-benzonitrile derivatives with other reagents can lead to diverse substitution patterns on the quinazoline core. nih.govnih.govresearchgate.net

Modifications at the 4-Amino Group

A common strategy involves the reaction of the 4-amino group with various acyl chlorides, sulfonyl chlorides, isocyanates, and aldehydes to introduce new substituents. nih.govnih.gov For example, N-aryl substitutions are frequently explored, where different anilines are coupled to the 4-position of the quinazoline ring, often facilitated by a pre-existing chloro group at this position. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for achieving these transformations, offering advantages such as shorter reaction times and higher yields compared to classical heating methods. nih.gov

Introduction of Diverse Chemical Moieties via Derivatization

The versatility of the 4-aminoquinazoline-8-carbonitrile scaffold allows for the introduction of a wide range of chemical moieties, leading to the synthesis of large libraries of compounds with diverse biological properties.

While direct introduction of a thioether linkage at the 4-amino group is not a standard transformation, thioether functionalities can be incorporated into substituents that are then attached to the 4-amino position. For instance, a side chain containing a thioether can be part of an acyl or alkyl group that is used to modify the primary amino group.

The formation of urea (B33335) and hydrazone linkages represents a significant avenue for derivatization. The 4-amino group can react with isocyanates to form N,N'-disubstituted ureas. These urea derivatives can introduce additional hydrogen bonding donors and acceptors, which can be crucial for target binding.

Hydrazone linkages can be formed by reacting a hydrazine (B178648) derivative of 4-aminoquinazoline with various aldehydes or ketones. For instance, a 4-hydrazinylquinazoline can be condensed with different aromatic aldehydes to furnish a series of hydrazone derivatives. chem-soc.si

Sulfonamide Linkages: The reaction of the 4-amino group with various sulfonyl chlorides readily yields sulfonamide derivatives. mdpi.comnih.gov This functionalization is a common strategy in medicinal chemistry to introduce a strongly electron-withdrawing group and a potential hydrogen bond donor. The synthesis typically involves reacting the 4-aminoquinazoline with a desired sulfonyl chloride in the presence of a base. mdpi.com

Carboxylic Acid Functionalization: Carboxylic acid moieties can be introduced through various synthetic routes. One approach involves the modification of substituents attached to the 4-amino group. For example, an ester-containing side chain can be hydrolyzed to the corresponding carboxylic acid. Alternatively, the synthesis can start from a quinazoline precursor already bearing a carboxylic acid group or a group that can be converted to a carboxylic acid. nih.govresearchgate.netresearchgate.net The presence of a carboxylic acid can enhance solubility and provide a key interaction point with biological targets. nih.gov

Fusing additional heterocyclic rings onto the this compound framework can lead to novel chemical entities with significantly altered pharmacological profiles.

Triazole Ring Fusion: Triazole rings can be constructed from the 4-amino group. For instance, the 4-amino group can be converted to a hydrazine, which can then undergo cyclization with a suitable one-carbon synthon to form a triazolo[4,3-c]quinazoline system. chem-soc.si Another approach involves the reaction of a 4-amino-1,2,3-triazole-5-carbonitrile with amidines to form 6-amino-8-azapurines (v-triazolo[4,5-d]pyrimidines). capes.gov.br

Pyrimidine (B1678525) Ring Fusion: The fusion of a pyrimidine ring can be achieved through various cyclocondensation reactions. For example, reaction of an aminobenzimidazole with a β-bromo-α,β-unsaturated aldehyde can yield a pyrimidine-fused benzimidazole. acs.orgnih.gov While not directly starting from this compound, these methods illustrate the general strategies for fusing pyrimidine rings to related heterocyclic systems. The fusion of a pyrimidine ring to the quinazoline core results in a new polycyclic system with distinct chemical properties.

Regioselectivity in Chemical Transformations of the 4-Aminoquinazoline Scaffold

The regioselectivity of chemical reactions involving the 4-aminoquinazoline scaffold is a critical aspect in the synthesis of its derivatives, dictating the position at which new functional groups are introduced. This selectivity is primarily governed by the electronic properties of the quinazoline ring system and the influence of existing substituents. A key starting material for many 4-aminoquinazoline derivatives is 2,4-dichloroquinazoline (B46505), which exhibits pronounced regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution at the C4 Position

In transformations involving 2,4-dichloroquinazoline precursors, there is a strong and consistent preference for nucleophilic substitution at the C4 position. nih.govmdpi.com This regioselectivity is observed across a wide range of nucleophiles, including anilines, benzylamines, and aliphatic amines, under various reaction conditions. nih.gov

Theoretical studies employing Density Functional Theory (DFT) calculations have provided insight into this phenomenon. These calculations reveal that the carbon atom at the C4 position of the 2,4-dichloroquinazoline molecule possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This indicates that the C4 position is more electrophilic and, therefore, more susceptible to nucleophilic attack compared to the C2 position. The calculated lower activation energy for the nucleophilic attack at C4 further supports this observed regioselectivity. nih.gov

Formation of this compound

The synthesis of this compound itself demonstrates a high degree of regioselectivity. The cyclization of 2-aminobenzene-1,3-dicarbonitrile with formamide (B127407) results in the formation of a single isomer, 4-amino-8-cyanoquinazoline. semanticscholar.org Similarly, when 2-aminobenzene-1,3-dicarbonitrile is treated with guanidine (B92328), the reaction yields 2,4-diamino-8-cyanoquinazoline as the sole product. semanticscholar.org The direction of this ring-closure is thought to be primarily influenced by steric hindrance. semanticscholar.org

Influence of the 8-Carbonitrile Group on Further Derivatizations

The presence of the electron-withdrawing carbonitrile group at the C8 position significantly influences the regioselectivity of subsequent chemical transformations on the this compound scaffold. The directing effects of substituents on a benzene ring are a well-established principle in organic chemistry, and these principles can be extended to the quinazoline system. lumenlearning.comyoutube.compressbooks.pub

The 4-amino group is an activating, ortho-, para- directing group due to its ability to donate electron density to the aromatic ring through resonance. youtube.compressbooks.pub Conversely, the 8-carbonitrile group is a deactivating, meta- directing group, withdrawing electron density from the ring. In electrophilic aromatic substitution reactions on the benzene portion of the quinazoline ring, the positions of incoming electrophiles are therefore determined by the interplay of these two groups.

The activating and directing effects of various substituents on the quinazoline ring are crucial for the targeted synthesis of new derivatives. For instance, the presence of an amino group at the 8-position has been shown to be favorable for certain biological activities. researchgate.net

Below is a table summarizing the directing effects of the key functional groups on the this compound scaffold.

| Functional Group | Position | Electronic Effect | Directing Influence on Electrophilic Aromatic Substitution |

| Amino | 4 | Activating | ortho-, para- |

| Carbonitrile | 8 | Deactivating | meta- |

Table 1. Directing Effects of Substituents on the this compound Scaffold

It is important to note that while these general principles provide a strong predictive framework, the actual outcome of a reaction can also be influenced by the specific reaction conditions, including the nature of the electrophile, solvent, and temperature. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 4 Aminoquinazoline 8 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used to assign the structure of 4-aminoquinazoline-8-carbonitrile and its derivatives.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicities), and integration of the signals provide detailed information about the electronic environment and connectivity of protons. The aromatic protons on the quinazoline (B50416) ring typically appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The protons of the amino group at the C4 position often present as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The carbon atom of the nitrile group (C≡N) is a key diagnostic signal, typically appearing in the range of 110-125 ppm. oregonstate.edu The quaternary carbons of the quinazoline core, such as C4, C4a, C8, and C8a, can be identified by their lack of signal in DEPT (Distortionless Enhancement by Polarization Transfer) experiments. For instance, in a related series of 2,4-diamino-8-cyanoquinazolines, the chemical shift for the carbon atom of the cyano group (C8) was reported at approximately 104.8 ppm. semanticscholar.org Furthermore, coupled ¹³C NMR spectra have shown the signal for the carbon atom bearing the amino group (C4) as a doublet of doublets, providing further structural confirmation. semanticscholar.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 4-Aminoquinazoline Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic-H (Quinazoline) | 7.0 - 9.0 | Complex multiplets are common. |

| ¹H | NH₂ | Variable (e.g., 3.3-6.7) | Often a broad singlet, exchangeable with D₂O. semanticscholar.org |

| ¹³C | C=N (Quinazoline) | 150 - 165 | Includes C2 and C4. |

| ¹³C | Aromatic-C | 115 - 150 | Includes C5, C6, C7. |

| ¹³C | C-CN (C8) | ~105 | Reported for related 8-cyanoquinazolines. semanticscholar.org |

| ¹³C | C≡N (Nitrile) | 110 - 125 | Quaternary carbon, often a weak signal. oregonstate.edu |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of the synthesized this compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₆N₄, which corresponds to a molecular weight of approximately 170.17 g/mol . nih.gov

Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of quinazoline derivatives. rsc.org In ESI-MS, the analyte is ionized, and the resulting molecular ion peak ([M+H]⁺ or [M-H]⁻) is detected. For this compound, a prominent ion at an m/z of approximately 171.07 in positive ion mode would be expected, corresponding to the protonated molecule [C₉H₆N₄ + H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Adduct | Calculated m/z | Ion Type |

|---|---|---|---|

| C₉H₆N₄ | [M+H]⁺ | 171.0665 | Protonated Molecule |

| C₉H₆N₄ | [M+Na]⁺ | 193.0485 | Sodium Adduct |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the amino (NH₂) group is typically confirmed by N-H stretching vibrations in the region of 3500-3300 cm⁻¹. Primary amines often show two distinct bands in this area. The C≡N stretch of the nitrile group is a sharp and diagnostically significant band, usually appearing around 2260-2220 cm⁻¹. semanticscholar.orgresearchgate.net The aromatic nature of the quinazoline ring system is indicated by C=C and C=N stretching vibrations within the 1650-1450 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. scispace.comchemicalbook.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch | Primary Amine (NH₂) |

| ~3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2260 - 2220 | C≡N Stretch | Nitrile |

| 1660 - 1500 | C=N and C=C Stretch | Quinazoline Ring |

| 1620 - 1550 | N-H Bend | Primary Amine (NH₂) |

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of each atom in the molecule and within the crystal lattice. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

While the specific crystal structure of this compound is not widely published, studies on related 4-aminoquinazoline derivatives have utilized single-crystal X-ray diffraction to confirm their molecular structures. researchgate.net For a compound like this compound, X-ray analysis would be expected to show a planar quinazoline ring system. The analysis would also precisely define the geometry of the C4-amino and C8-carbonitrile substituents relative to the heterocyclic core.

Table 4: Representative Crystallographic Data Parameters

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Crystal System | One of seven crystal systems (e.g., monoclinic, orthorhombic). | Basic symmetry of the unit cell. |

| Space Group | Describes the symmetry elements of the crystal. | Detailed internal symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Lengths and angles defining the unit cell. | Size and shape of the repeating crystal unit. |

| Bond Lengths (Å) | Distance between the nuclei of two bonded atoms. | e.g., C-C, C=N, C≡N bond distances. |

| Bond Angles (°) | Angle between three connected atoms. | e.g., C-C-N, H-N-H angles. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

For this compound (C₉H₆N₄), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (170.17 g/mol ). In published research on related quinazoline derivatives, elemental analysis results are typically reported to be within ±0.4% of the theoretical values, which is considered a standard for purity confirmation. scispace.com

Table 5: Theoretical Elemental Composition of this compound (C₉H₆N₄)

| Element | Symbol | Atomic Weight (g/mol) | Calculated Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 63.52 |

| Hydrogen | H | 1.01 | 3.55 |

| Nitrogen | N | 14.01 | 32.92 |

Theoretical and Computational Investigations of 4 Aminoquinazoline 8 Carbonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical studies are instrumental in elucidating the structural and electronic properties of 4-aminoquinazoline derivatives. nih.gov These calculations help in understanding the distribution of electron density, molecular orbital energies, and other quantum mechanical parameters that govern the molecule's reactivity and interaction capabilities. By employing quantum theory, researchers can determine the key structural features responsible for the biological activity of these compounds, such as their ability to inhibit specific enzymes like Aurora kinases. nih.gov

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. nih.govnih.gov This method is crucial in the study of 4-aminoquinazoline derivatives to understand how they interact with the active sites of various enzymes. ekb.eg For instance, docking studies have been performed to investigate the interactions of 4-anilino quinazolines with the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov These studies calculate the free energy of binding and inhibition constants, providing a measure of the compound's potential efficacy. nih.gov The results often highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. japsonline.com

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design and optimize drug candidates. nih.govnih.gov In the context of 4-aminoquinazoline derivatives, SBDD has been employed to develop potent and selective inhibitors of various kinases, including p21-activated kinase 4 (PAK4) and Aurora A kinase. nih.govnih.gov By analyzing the shape and chemical environment of the ATP-binding pocket of these kinases, researchers can rationally design novel 4-aminoquinazoline-based compounds with improved selectivity and therapeutic potential. nih.gov This approach has led to the successful development of lead compounds for anticancer drug discovery. nih.gov

Conformational Analysis and Binding Mode Prediction

Understanding the conformational flexibility of a ligand and predicting its most likely binding mode within a protein's active site are critical aspects of drug design. japsonline.com Computational methods are employed to analyze the different conformations that 4-aminoquinazoline derivatives can adopt and to predict how they will orient themselves upon binding to a target. These predictions are often validated and refined using techniques like molecular dynamics simulations, which provide a dynamic view of the ligand-protein complex. nih.gov The insights gained from conformational analysis and binding mode prediction are essential for explaining the structure-activity relationships (SAR) observed in a series of compounds and for guiding the design of new analogs with enhanced activity. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. acs.orgijfmr.com This approach allows for the rapid and cost-effective identification of promising hit compounds from vast virtual libraries. acs.org For 4-aminoquinazoline derivatives, virtual screening has been used to discover new scaffolds and to expand the structure-activity relationship around initial hits. acs.org The design of virtual libraries of 4-aminoquinazoline analogs, followed by in silico screening, is a common strategy to explore a wide chemical space and to identify novel candidates with desired biological activities. ijfmr.com

Density Functional Theory (DFT) Applications in Quinazoline (B50416) Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the field of quinazoline research, DFT has been applied to study the properties of quinazolinone and quinazoline derivatives. nih.gov These studies can provide insights into the electronic properties that contribute to the observed antimicrobial and cytotoxic activities of these compounds. nih.gov DFT calculations can help in understanding the structure-activity relationships by correlating calculated electronic parameters with biological activity, thus aiding in the design of more potent therapeutic agents. nih.gov

Biological Activity Profiling and Molecular Mechanism of Action of 4 Aminoquinazoline 8 Carbonitrile Derivatives

Kinase Inhibition Activities

Derivatives of the 4-aminoquinazoline-8-carbonitrile scaffold have been investigated for their inhibitory activity against a range of protein kinases, many of which are implicated in cancer pathogenesis. The following subsections provide a detailed overview of the research findings for specific kinase targets.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for targeting the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov The binding is typically characterized by hydrogen bond interactions between the N-1 and N-3 atoms of the quinazoline (B50416) ring and key amino acid residues within the kinase domain, such as methionine and threonine. nih.gov The development of numerous EGFR inhibitors has demonstrated the importance of substituents on the quinazoline core for modulating potency and selectivity. nih.gov

Research into 4-aminoquinazoline derivatives has shown that modifications at various positions of the quinazoline ring significantly influence their EGFR inhibitory activity. For instance, the introduction of electron-donating groups at the 6- and 7-positions has been found to increase the activity of these compounds. nih.gov While specific data for 8-carbonitrile derivatives is limited in broad reviews, the exploration of various substitutions on the quinazoline ring is a key strategy in the design of both first and second-generation EGFR inhibitors. nih.gov Some studies have focused on creating dual EGFR/VEGFR2 inhibitors by modifying the C-7 position of the 4-anilino-quinazoline core. nih.gov

Table 1: EGFR Kinase Inhibitory Activity of Selected 4-Aminoquinazoline Derivatives

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

|---|---|---|---|---|

| 8o | EGFRWT | 0.8 | - | nih.gov |

| 8o | EGFRL858R/T790M | 2.7 | - | nih.gov |

| Gefitinib | EGFR | - | - | researchgate.netmdpi.com |

| Erlotinib | EGFR | - | A431 | nih.gov |

| Lapatinib | EGFR | - | - | researchgate.netmdpi.com |

Aurora Kinase (A/B) Inhibition

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is common in various cancers, making them attractive targets for anticancer drug development. Several 4-aminoquinazoline derivatives have been designed and synthesized as inhibitors of Aurora kinases A and B. mdpi.comscielo.br

For example, a series of novel 4-aminoquinazoline derivatives were shown to exhibit potent inhibitory activity against both Aurora A and Aurora B kinases. scielo.br Molecular modeling studies suggest that these compounds bind effectively to the ATP-binding pocket of the kinases. Some quinazoline-based compounds have demonstrated nanomolar-level inhibition of Aurora kinases and have shown to inhibit the phosphorylation of histone-H3, a downstream substrate of Aurora kinase B, in tumor cells. scielo.br One notable quinazoline derivative, Barasertib (AZD1152), is a known inhibitor of both Aurora A and B. researchgate.net

Table 2: Aurora Kinase Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| BPR1K871 | Aurora A | 22 | researchgate.net |

| BPR1K871 | Aurora B | 13 | researchgate.net |

| Compound 80 | Aurora A | 77 | scielo.br |

| Compound 80 | Aurora B | 145 | scielo.br |

| AZD-1152 (Barasertib) | Aurora A/B | - | nih.gov |

Note: Data specific to this compound derivatives as Aurora kinase inhibitors is limited. The table includes data for other quinazoline derivatives to highlight the potential of this scaffold.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The inhibition of VEGFR signaling is a well-established anti-cancer strategy. Several 4-aminoquinazoline derivatives have been developed as potent inhibitors of VEGFR-2 kinase. nih.govnih.gov

The design of these inhibitors often involves creating compounds that can dually target both EGFR and VEGFR-2, as both pathways are crucial for tumor progression. nih.gov For instance, novel 4-aminoquinazoline derivatives have been synthesized and shown to have potent VEGFR-2 inhibitory activities, with some compounds being more potent than the positive control ZD6474 (Vandetanib). nih.gov The introduction of various substituents on the quinazoline ring has been a key strategy in optimizing the anti-angiogenic and anti-tumor activities of these compounds. ekb.eg

Table 3: VEGFR-2 Kinase Inhibitory Activity of Selected 4-Aminoquinazoline Derivatives

| Compound | IC₅₀ (nM) | Reference |

|---|---|---|

| 1h | More potent than ZD6474 | nih.gov |

| 1n | More potent than ZD6474 | nih.gov |

| 1o | More potent than ZD6474 | nih.gov |

| 3h | 2.89 | nih.gov |

| SQ2 | 14 | eurekaselect.com |

| ZD6474 (Vandetanib) | - | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the development of cancer, making them a valid target for anti-cancer therapies. The quinazoline scaffold has been utilized in the design of HDAC inhibitors, often in hybrid molecules that also target other kinases. nih.govnih.gov

For example, quinazoline-based hydroxamic acids have been developed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and HDACs. nih.gov In these designs, the quinazoline moiety often serves as the 'cap' group that interacts with the surface of the enzyme. While specific studies on this compound derivatives as standalone HDAC inhibitors are not prominent in the provided search results, the versatility of the quinazoline scaffold in the design of dual-target inhibitors is well-documented. nih.govscilit.com

Phosphatase CDC25B Inhibition

The Cell Division Cycle 25 (CDC25) phosphatases are key regulators of the cell cycle, and their overexpression is linked to various cancers. nih.gov These enzymes are responsible for activating cyclin-dependent kinases (CDKs) by removing inhibitory phosphate (B84403) groups. While the development of CDC25 inhibitors is an active area of research, there is limited information available specifically on the inhibition of CDC25B by this compound derivatives. The research on CDC25 inhibitors has historically focused on quinone-based compounds and other scaffolds. nih.gov

Other Investigated Kinase Targets (e.g., HER2, PI3K, RET)

The versatile 4-aminoquinazoline scaffold has been explored for its inhibitory potential against a variety of other kinases implicated in cancer. nih.gov

HER2 (Human Epidermal Growth Factor Receptor 2): As a member of the EGFR family, HER2 is a key target in breast cancer and other malignancies. Some 4-aminoquinazoline derivatives have been developed as dual EGFR/HER2 inhibitors. nih.gov

PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. A number of 4-aminoquinazoline derivatives have been synthesized and evaluated as PI3K inhibitors, with some showing selectivity for specific PI3K isoforms. nih.govresearchgate.net For instance, a series of 4-aminoquinazoline derivatives were designed as dual EGFR-PI3Kα inhibitors. nih.gov

RET (Rearranged during Transfection): The RET proto-oncogene encodes a receptor tyrosine kinase that is implicated in the development of certain types of thyroid cancer. Vandetanib, a 4-aminoquinazoline derivative, is a known inhibitor of both VEGFR and RET. nih.gov

In Vitro and In Vivo (Animal Model) Anticancer Activity

The quinazoline scaffold is a well-established pharmacophore in the development of anticancer drugs, with several derivatives approved for clinical use. nih.govekb.egnih.gov The introduction of an amino group at the 4-position and a carbonitrile group at the 8-position of the quinazoline ring has led to the discovery of novel compounds with significant antiproliferative and cytotoxic effects against various cancer types.

Cytotoxicity Against Specific Cancer Cell Lines

Derivatives of 4-aminoquinazoline have demonstrated considerable cytotoxic activity against a broad spectrum of human cancer cell lines. nih.govnih.gov Studies have evaluated these compounds against cell lines such as A549 (lung carcinoma), HepG2 (liver carcinoma), HeLa (cervical cancer), HCT116 (colon carcinoma), HT29 (colon adenocarcinoma), SGC-7901 (gastric adenocarcinoma), MDA-MB-231 (breast cancer), K562 (chronic myelogenous leukemia), U937 (histiocytic lymphoma), and BGC823 (gastric cancer). nih.govresearchgate.netjksus.org

For instance, a series of novel 4-aminoquinazoline derivatives were synthesized and showed potent antiproliferative activities against HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, and MCF-7 cell lines. nih.gov One particular compound from this series exhibited strong and selective inhibition of PI3Kα, a kinase frequently overexpressed in various cancers. nih.gov Another study reported the synthesis of 4-aminoquinazoline derivatives that displayed higher cytotoxic activity against the MCF-7 breast cancer cell line than the reference drug doxorubicin. nih.govscispace.com The introduction of different substituents on the 4-aminoquinazoline core has been shown to significantly influence the cytotoxic potency. For example, compounds with a 3,4-dimethoxyphenyl group or a 2,4,6-trichlorophenyl moiety attached to the 4-amino position demonstrated enhanced anticancer activity. scispace.com

Table 1: Cytotoxicity of Selected 4-Aminoquinazoline Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 6b | HCT116 | 13.6 (nM) | nih.gov |

| Compound 3 | MCF-7 | 22.75 | nih.gov |

| Compound 8 | MCF-7 | 28.99 | nih.gov |

| Compound 4 | MCF-7 | 33.54 | nih.gov |

| Compound 18 | MGC-803 | 0.85 | mdpi.com |

| AK-10 | A549 | 8.55 | nih.gov |

| AK-10 | MCF-7 | 3.15 | nih.gov |

| se-182 | A549 | 15.80 | jksus.org |

| se-182 | HepG2 | 15.58 | jksus.org |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which 4-aminoquinazoline derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.govnih.gov Research has shown that these compounds can trigger apoptosis through various cellular pathways. For example, one derivative was found to induce apoptosis via the mitochondrial-dependent pathway. nih.gov Another study demonstrated that a novel quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a manner dependent on reactive oxygen species (ROS). nih.gov

Furthermore, some 4-aminoquinazoline derivatives have been shown to cause cell cycle arrest, primarily at the G1 phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from proliferating. The inhibition of key signaling pathways, such as the PI3K/Akt pathway, by these compounds is often responsible for the observed effects on apoptosis and the cell cycle. nih.govnih.gov

Selective Potency in Defined Cancer Models

An important aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing toxicity to normal cells. Several 4-aminoquinazoline derivatives have shown promising selective potency in specific cancer models. nih.gov For instance, certain derivatives have exhibited enhanced antitumor activities in cancer cells with overexpression of specific receptors like HER. nih.gov

In vivo studies using animal models have further confirmed the anticancer potential of these compounds. For example, a fluorinated diperidinylpyrrolidinylquinazolin amine derivative demonstrated anticancer effects in a mouse model of urinary bladder cancer. frontiersin.org The ability of these compounds to selectively inhibit kinases that are mutated or overexpressed in cancer cells, such as EGFR and PI3Kα, contributes to their selective potency. ekb.egnih.govnih.gov

Antimicrobial and Antitubercular Activity

In addition to their anticancer properties, quinazoline derivatives have been investigated for their antimicrobial and antitubercular activities. nih.govrphsonline.com The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents, and 4-aminoquinazoline derivatives have emerged as a promising class of compounds in this regard.

Antibacterial Efficacy

Derivatives of 4-aminoquinazoline have demonstrated efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. frontiersin.orgbiomedpharmajournal.org Studies have reported activity against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), S. aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.comnih.gov

The antibacterial mechanism of quinoline (B57606) derivatives, the structural basis of quinazolines, is thought to involve the inhibition of DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. eco-vector.com The introduction of various substituents onto the quinazoline ring can modulate the antibacterial spectrum and potency. For example, the presence of a heteryl group at the aldimine in a 3-amino quinazolinone pharmacophore was found to significantly increase antibacterial activity. frontiersin.org Furthermore, conjugating quinazolinone derivatives with silver nanoparticles has been shown to enhance their bactericidal effects against several multidrug-resistant bacteria. nih.gov

Table 2: Antibacterial Activity of Selected Quinazoline Derivatives

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indolo[2,3-b]quinolines | MRSA-ATCC33591 | 2 | nih.gov |

| Quinolone-triazole hybrid | MRSA | 0.5 | nih.gov |

| 6-chlorocyclopentaquinolinamine (7b) | MRSA | 0.125 (mM) | mdpi.com |

| 2-fluorocycloheptaquinolinamine (9d) | S. pyogenes | 0.25 (mM) | mdpi.com |

| Benzimidazol-2-yl quinazoline derivatives | MRSA | 4-64 | rphsonline.com |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Antitubercular Efficacy

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem, and the rise of multidrug-resistant strains highlights the urgent need for new antitubercular drugs. biorxiv.org Quinoline and quinazoline derivatives have shown significant promise in this area. nih.govnih.gov

Several studies have evaluated 4-aminoquinazoline derivatives for their activity against the M. tuberculosis H37Rv strain. ijsronline.orgnih.govrsc.org For example, a series of 2,3-dihydroquinazolin-4(1H)-one derivatives showed promising antitubercular activities, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 2 µg/mL. nih.gov Another study identified a 4-anilinoquinoline derivative with an MIC90 value in the range of 0.63-1.25 µM against M. tuberculosis. biorxiv.orgnih.gov The structure-activity relationship studies suggest that specific substitutions on the quinazoline and aniline (B41778) rings are crucial for potent antitubercular activity. nih.govnih.gov

Table 3: Antitubercular Activity of Selected Quinazoline Derivatives Against Mycobacterium tuberculosis H37Rv

| Derivative Type | MIC (µg/mL) | Reference |

|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-one derivatives (3l, 3m) | 2 | nih.gov |

| 2,3-dihydroquinazolin-4(1H)-one derivative (3k) | 4 | nih.gov |

| 4a, 4f | 6.25 | ijsronline.org |

| 4e, 4h | 12.5 | ijsronline.org |

| Quinolone derivatives (6b6, 6b12, 6b21) | 1.2-3 | rsc.org |

MIC: Minimum Inhibitory Concentration.

Immunomodulatory Effects (e.g., Toll-like Receptor 4 Ligand Activation)

Substituted 4-aminoquinazolines have been identified as small molecular weight activators of the innate immune system. nih.govescholarship.org Through high-throughput screening, these compounds were found to be selective ligands for Toll-like receptor 4 (TLR4), a key receptor in recognizing molecular patterns associated with pathogens and triggering inflammatory responses. frontiersin.orgnih.gov

The activation of the immune response by these 4-aminoquinazoline derivatives occurs predominantly through the human TLR4/MD2 complex. nih.govescholarship.orgresearchgate.net This interaction is dependent on the myeloid differentiation factor 2 (MD-2), a co-receptor that binds to TLR4 and is essential for ligand recognition, but is independent of CD14. nih.govnih.gov The binding of these compounds to the hydrophobic pocket of MD-2 is thought to mediate the dimerization of two TLR4/MD-2 complexes, initiating a signaling cascade. nih.gov This cascade leads to the activation of the NF-κB family of transcription factors, which are crucial for regulating immune and inflammatory responses. nih.govnih.gov Consequently, this activation stimulates the production of NF-κB-associated cytokines, such as Interleukin-8 (IL-8) in human peripheral blood mononuclear cells (hPBMCs) and Interleukin-6 (IL-6) in mouse antigen-presenting cells. escholarship.orgnih.gov

Furthermore, certain hit compounds from this series have been shown to activate the interferon signaling pathway, resulting in the production of type I interferons. escholarship.orgresearchgate.net Structure-activity relationship (SAR) studies have revealed that modifications to the quinazoline scaffold can significantly impact its immunological activity. escholarship.orgnih.gov

Key Research Findings:

Scaffold: The 4-aminoquinazoline core is a potent pharmacophore for TLR4 activation. researchgate.netresearchgate.net

Target: These compounds are selective activators of the human TLR4/MD2 complex, with less activity observed on the mouse equivalent. nih.govresearchgate.net

Mechanism: Activation is MD-2-dependent and CD14-independent, leading to NF-κB activation and subsequent cytokine production. nih.govnih.gov

SAR: Synthetic modifications at the 2 and 4 positions of the quinazoline ring, as well as substitutions on the O-phenyl moiety with electron-withdrawing or small alkyl groups, can enhance immunological activity. escholarship.orgnih.gov

| Compound Series | Modification Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| 4-Aminoquinazolines | O-phenyl moiety | Bromine, Chlorine, Methyl | Enhanced immunological activity | researchgate.net, escholarship.org |

| Position 2 | Varied substituents | Influences TLR-dependent cytokine production | escholarship.org, nih.gov | |

| Position 4 | Varied substituents | Influences TLR-dependent cytokine production | escholarship.org, nih.gov |

Other Reported Biological Activities of Related Quinazoline Scaffolds

The quinazoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. mdpi.comresearchgate.netwikipedia.org

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. acs.org The quinazoline scaffold has been identified as a promising starting point for the development of novel antimalarial drugs. acs.orgspast.org

Research has focused on optimizing 2-anilino 4-amino substituted quinazolines, which have demonstrated potent activity against the asexual stage of P. falciparum. acs.org Structure-activity relationship (SAR) studies on quinazolinone-2-carboxamide derivatives led to a significant improvement in potency from the initial hit compounds. acs.org These optimized compounds have shown efficacy in in vivo models of malaria. acs.org The antimalarial action of some quinazoline derivatives is attributed to their ability to act as antifolate agents, inhibiting enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) in the parasite. nih.gov

| Quinazoline Scaffold | Key Structural Features | Biological Activity / Finding | Reference |

|---|---|---|---|

| 2-Anilino-4-amino-quinazoline | Anilino group at C2, amino group at C4 | Potent activity against asexual P. falciparum, including multidrug-resistant strains. | acs.org |

| Quinazolinone-2-carboxamide | meta-ethylbenzylamine moiety | Submicromolar potency against 3D7 and Dd2 strains of P. falciparum. | acs.org |

| 2-Arylquinazoline | Functionalization at the 4-position | Acts as an antifolate agent against trypanosomatids, a related protozoan parasite. | nih.gov |

Quinazoline derivatives have demonstrated a broad spectrum of antiviral activities against both DNA and RNA viruses. mdpi.comresearchgate.net

Studies have reported the efficacy of various substituted quinazolines against several viruses:

Anti-influenza Virus: 2,4-disubstituted quinazoline derivatives have shown high anti-influenza virus activity. mdpi.com

Cytomegalovirus (CMV): Novel quinazoline-artemisinin hybrids were found to be potent against CMV, showing superior activity compared to the standard drug ganciclovir. mdpi.com

Herpes Simplex Virus (HSV) and others: Certain 2-phenyl-3-disubstituted quinazolin-4(3H)-ones exhibited specific activity against HSV-1, HSV-2, vaccinia virus, parainfluenza-3 virus, and Coxsackie virus B4. internationalscholarsjournals.com

Human Rotavirus: Benzo[g]quinazoline derivatives have been identified as promising antiviral agents against human rotavirus Wa strains, potentially by inhibiting the outer capsid protein VP4. mdpi.com

Tobacco Mosaic Virus (TMV): 2-Sulfanylquinazolines containing a chalcone (B49325) fragment showed superior activity against TMV compared to ribavirin (B1680618). nih.gov

| Quinazoline Derivative | Target Virus | Reported Activity | Reference |

|---|---|---|---|

| 2,4 disubstituted quinazolines | Influenza virus | IC50 of less than 10 μM for the most active compounds. | mdpi.com |

| Quinazoline-artemisinin hybrids | Cytomegalovirus (CMV) | EC50 = 0.15−0.21 μM, found to be 12-17 times more potent than ganciclovir. | mdpi.com |

| 2-Phenyl-3-disubstituted quinazolin-4(3H)-ones | HSV-1, HSV-2, Vaccinia virus, Coxsackie virus B4 | Specific antiviral activity noted against these viruses. | internationalscholarsjournals.com |

| Benzo[g]quinazolines | Human Rotavirus Wa strain | Reduction percentages ranged from 50% to 66%. | mdpi.com |

| 2-Sulfanylquinazolines | Tobacco Mosaic Virus (TMV) | EC50 of 138.1 μg/ml, superior to ribavirin (EC50 436.0 μg/ml). | nih.gov |

The quinazoline scaffold is present in several compounds with significant anti-inflammatory properties. mdpi.commdpi.comresearchgate.net The mechanisms behind these effects are varied and target different pathways in the inflammatory cascade.

Leniolisib, a quinazoline-based selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitor, acts as an anti-inflammatory immunomodulator. mdpi.com It demonstrates potent inhibitory activity across a wide range of immune cells. mdpi.com Other quinazoline derivatives exert their effects by inhibiting histamine (B1213489) receptors (H1R and H4R) or by reducing the levels of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov The anti-inflammatory potential can be enhanced by specific substitutions on the quinazoline ring, such as electron-withdrawing groups at C-6 and C-7. mdpi.com Furthermore, hybrid molecules combining the quinazoline moiety with other pharmacophores like ibuprofen (B1674241) have been developed, showing potent anti-inflammatory activity in vivo. nih.gov

Quinazoline derivatives are well-established as antihypertensive agents, with several marketed drugs like Prazosin (B1663645), Doxazosin, and Terazosin belonging to this class. japsonline.comresearchgate.nettandfonline.com Their primary mechanism of action is the selective antagonism of α1-adrenergic receptors. japsonline.comjove.com This blockade leads to the relaxation of both resistance and capacitance blood vessels, resulting in a decrease in blood pressure. japsonline.com

Numerous studies have focused on synthesizing and evaluating new quinazoline derivatives for improved antihypertensive activity. nih.govnih.gov For example, a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and showed potency comparable to or even greater than prazosin in rat models. nih.gov The nature of the substituent on the quinazoline ring profoundly influences the hypotensive potency and duration of action. nih.gov It is noteworthy that while the antihypertensive effect is linked to α1-adrenoceptor blockade, some quinazoline-based antagonists have been found to induce apoptosis in certain cancer cells through a mechanism independent of this receptor antagonism. nih.govmdpi.com

| Compound Series | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | α1-adrenergic receptor antagonist | Some compounds were as potent or more efficacious than prazosin in animal models. | nih.gov |

| Substituted quinazolin-4(3H)-one derivatives | α1-adrenergic receptor antagonist | Several compounds showed significant hypotensive effects and bradycardia, with better activity than prazosin. | nih.gov, researchgate.net |

| N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives | α1-adrenergic receptor antagonist | Compound 20 exhibited the most potent antihypertensive activity in the series. | tandfonline.com |

The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin (B549756) receptor, is involved in various physiological functions, including pain modulation. nih.gov Antagonists of this receptor are being investigated as a new class of analgesics. nih.gov

While not a direct quinazoline, the closely related quinoline derivative JTC-801, [N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide (B126) monohydrochloride], has been identified as a novel, potent, and orally active ORL1 receptor antagonist. nih.gov In vitro studies showed that JTC-801 inhibits the binding of the endogenous ligand nociceptin to human ORL1 receptors with a Ki value of 44.5 nM and antagonizes nociceptin's effect on cyclic AMP accumulation. nih.gov In vivo, it demonstrated potent anti-nociceptive effects in animal models of acute pain, and this action was not inhibited by the opioid antagonist naloxone, suggesting a distinct mechanism from traditional opioid analgesics. nih.gov

Elucidation of Molecular Targets and Specific Binding Interactions

The precise molecular targets and specific binding interactions of this compound derivatives are not extensively documented in publicly available scientific literature. While the broader class of 4-aminoquinazoline compounds has been widely investigated, leading to the identification of numerous molecular targets, specific data for derivatives bearing an 8-carbonitrile substituent is scarce.

Research on the general 4-aminoquinazoline scaffold has revealed its role as a versatile pharmacophore, capable of interacting with a variety of biological targets, primarily protein kinases. Derivatives of 4-aminoquinazoline are known to act as inhibitors of several key enzymes involved in cellular signaling pathways, which are often dysregulated in diseases such as cancer.

Notably, the 4-aminoquinazoline core is a foundational component of several approved anticancer drugs, including gefitinib, erlotinib, and lapatinib. These drugs primarily target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The mechanism of action for these inhibitors often involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting tumor cell proliferation and survival.

Furthermore, investigations into other substituted quinazoline derivatives have identified tubulin as a potential molecular target. Some of these compounds have been shown to inhibit tubulin polymerization by interacting with the colchicine (B1669291) binding site, leading to cell cycle arrest and apoptosis.

Docking studies on certain 4-aminoquinazoline derivatives have provided insights into their binding modes. For instance, interactions with the hinge region of the kinase domain are often crucial for inhibitory activity. The amino group at the 4-position of the quinazoline ring typically forms a key hydrogen bond with the backbone of the hinge region. Substituents on the quinazoline ring can then form additional interactions with other residues in the binding pocket, influencing the potency and selectivity of the inhibitor.

While these findings for the broader 4-aminoquinazoline class provide a framework for understanding the potential molecular targets of this compound derivatives, the specific influence of the 8-carbonitrile group on target selection and binding affinity remains to be elucidated through dedicated research. The electron-withdrawing nature of the nitrile group at the 8-position could significantly alter the electronic properties of the quinazoline ring system, potentially leading to novel target interactions and biological activities. However, without specific experimental data, any discussion on the molecular targets of this compound derivatives would be speculative.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects

Systematic Exploration of Structural Modifications for Activity Optimization

The optimization of 4-aminoquinazoline derivatives has been a systematic process, focusing on modifications at various positions of the quinazoline (B50416) ring and the 4-amino substituent to enhance potency and selectivity.

The Quinazoline Core: The quinazoline ring itself is a key element. The nitrogen atoms at positions 1 and 3 are crucial for biological activity, often forming hydrogen bonds with key amino acid residues in the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov For instance, the N-1 atom typically forms a hydrogen bond with a methionine residue (e.g., Met793 in EGFR), which is a critical anchor for the inhibitor. nih.gov

Position 4 Substituent: The amino group at position 4 is a cornerstone of the pharmacophore. It is typically substituted with an aryl or aralkyl group (an anilino group in many EGFR inhibitors), which occupies a lipophilic pocket in the target enzyme. nih.govresearchgate.net The nature of this substituent is a primary determinant of inhibitor potency and selectivity.

Positions 5, 6, and 7: These positions on the benzene (B151609) portion of the quinazoline ring are key sites for modification to improve physicochemical properties and target interactions. Small, lipophilic, and electron-withdrawing groups at these positions are often favored. For example, in EGFR inhibitors, substituents at positions 6 and 7 can extend into the solvent-exposed region, allowing for the introduction of solubilizing groups or moieties that can form additional interactions. nih.gov

Position 8: The 8-position is less commonly substituted in many well-known quinazoline-based inhibitors. However, studies on related scaffolds indicate its potential for modulation. For instance, in the quinazolin-4-one series, halogen substitution at position 8 has been shown to improve antimicrobial activity. nih.govnih.gov In 8-aminoquinolines, a related heterocyclic system, substitution at the 8-position can abolish antimalarial activity, highlighting the sensitivity of this position to structural changes. who.intpharmacy180.com The introduction of a carbonitrile (cyano) group at position 8, as in 4-aminoquinazoline-8-carbonitrile, would introduce a potent electron-withdrawing group, which could significantly alter the electronic properties of the quinazoline ring system and influence its binding affinity. A 1993 study confirmed the feasibility of synthesizing 4-amino-8-cyanoquinazolines from 2-aminobenzene-1,3-dicarbonitrile precursors, establishing a chemical basis for exploring this substitution pattern. semanticscholar.org

Identification of Key Pharmacophoric Features for Biological Response

A pharmacophore model for a typical 4-aminoquinazoline-based kinase inhibitor includes several key features that are essential for eliciting a biological response.

Hydrogen Bond Acceptor: The N-1 of the quinazoline ring is a critical hydrogen bond acceptor, anchoring the molecule into the hinge region of the kinase ATP-binding site. nih.gov

Hydrogen Bond Donor/Acceptor: The N-3 atom can also participate in hydrogen bonding, often through a water-mediated bridge to threonine residues in the kinase active site. nih.gov

Aromatic/Hydrophobic Region: The quinazoline ring system itself provides a flat, aromatic surface that engages in van der Waals and hydrophobic interactions.

Hydrophobic Pocket Occupant: The substituent at the C4-amino group, typically an anilino moiety, projects into a hydrophobic pocket, and its substitution pattern is critical for affinity and selectivity. researchgate.net

Solvent-Front Vector: Substituents at positions 6 and 7 are often directed towards the solvent-exposed region of the ATP-binding site. This allows for the attachment of larger groups to improve solubility or to target additional surface features without disrupting the core binding interactions.

The addition of an 8-carbonitrile group introduces a strong electron-withdrawing feature and a potential hydrogen bond acceptor. Its placement would orient it in proximity to the hinge-binding region, where it could influence the hydrogen-bonding potential of the N-1 atom or interact with nearby residues, thereby modulating the binding affinity and selectivity profile of the compound.

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of 4-aminoquinazoline derivatives are highly sensitive to the nature and position of substituents.

Substituents on the 4-Anilino Ring: For EGFR inhibitors, small, hydrophobic groups like chloro or bromo on the 3'- and 4'-positions of the anilino ring often enhance potency. nih.govresearchgate.net For example, introducing halide groups on the phenyl ring of a 4-anilino group can modulate anti-MERS-CoV activity, with a 4-trifluoromethyl group slightly improving potency while fluoro, chloro, and cyano groups reduce it. researchgate.net